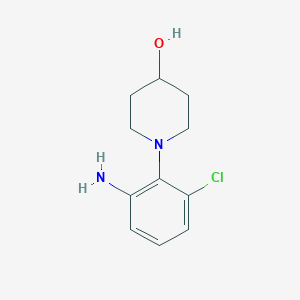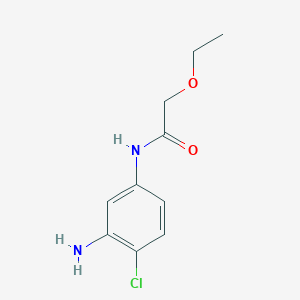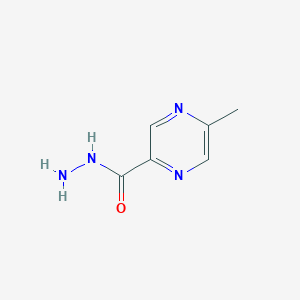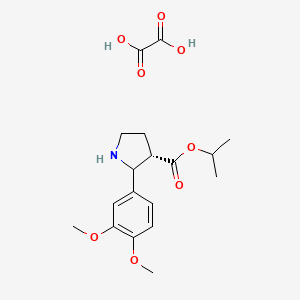
Bariumiodid-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exists as colorless crystals and is freely soluble in water, ethanol, and acetone . This compound is commonly used in various fields of research and industry due to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Barium iodide dihydrate is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
Barium iodide dihydrate, also known as BARIUMIODIDEDIHYDRATE, is an inorganic compound .
Mode of Action
It is known that it can be used as a barium precursor for the preparation of barium iodo alkoxide/acetato complexes .
Biochemical Pathways
It is primarily used in the synthesis of other iodide compounds .
Pharmacokinetics
It is known to be soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Its primary use is in the synthesis of other iodide compounds .
Action Environment
The action of Barium iodide dihydrate can be influenced by environmental factors. For example, when heated, hydrated barium iodide converts to the anhydrous salt . This suggests that temperature can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium iodide dihydrate can be synthesized by the neutralization of barium carbonate with hydroiodic acid (HI) in water. The product crystallizes as the hydrate BaI₂·2H₂O. The reaction is as follows : [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Another method involves the reaction of barium metal with iodine molecules, which is highly reactive : [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ]
Industrial Production Methods
In industrial settings, barium iodide dihydrate is typically produced by reacting barium hydroxide with ammonium carbonate in the presence of a hydrogen periodate reagent .
Analyse Chemischer Reaktionen
Types of Reactions
Barium iodide dihydrate undergoes various types of chemical reactions, including:
-
Double Displacement Reactions: : For example, the reaction with potassium bromide (KBr) to form potassium iodide (KI) and barium bromide (BaBr₂) : [ \text{KBr} + \text{BaI}_2 \rightarrow \text{KI} + \text{BaBr}_2 ]
-
Precipitation Reactions: : For instance, the reaction with sodium sulfate (Na₂SO₄) to form barium sulfate (BaSO₄) and sodium iodide (NaI) : [ \text{BaI}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaI} ]
Common Reagents and Conditions
Common reagents used in reactions with barium iodide dihydrate include potassium bromide, sodium sulfate, and alkyl potassium compounds . These reactions typically occur under standard laboratory conditions.
Major Products Formed
The major products formed from reactions involving barium iodide dihydrate include potassium iodide, barium bromide, barium sulfate, and sodium iodide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium iodide dihydrate include:
- Barium fluoride (BaF₂)
- Barium chloride (BaCl₂)
- Barium bromide (BaBr₂)
- Calcium iodide (CaI₂)
- Strontium iodide (SrI₂)
Uniqueness
Barium iodide dihydrate is unique due to its high solubility in water, ethanol, and acetone, as well as its ability to form organobarium compounds . Its crystalline structure is similar to that of lead(II) chloride, with each barium center bound to nine iodide ligands .
Eigenschaften
CAS-Nummer |
7787-33-9 |
|---|---|
Molekularformel |
BaH2I2O |
Molekulargewicht |
409.15 g/mol |
IUPAC-Name |
barium(2+);diiodide;hydrate |
InChI |
InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI-Schlüssel |
SWTWMMDNFNVMEN-UHFFFAOYSA-L |
SMILES |
O.O.[I-].[I-].[Ba+2] |
Kanonische SMILES |
O.[I-].[I-].[Ba+2] |
| 7787-33-9 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)


